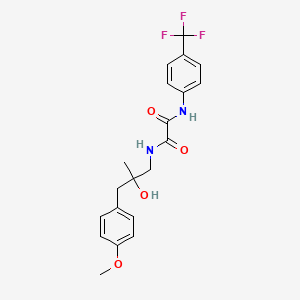

N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

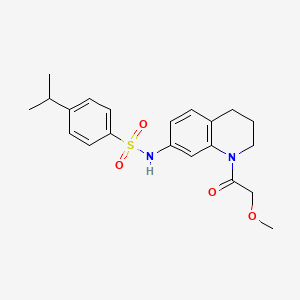

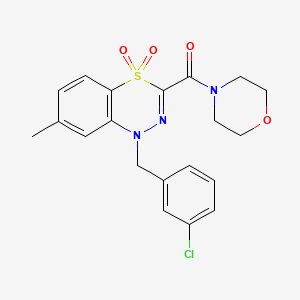

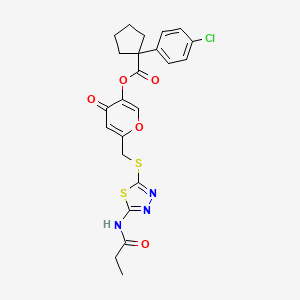

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound and its potential reactivity .

Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties can also be included .Scientific Research Applications

Radical Polymerization and Copolymerization

Kopeček and Baẑilová (1973) investigated the radical polymerization of N-(2-hydroxypropyl)methacrylamide, finding that the hydrophilic character of the polymerization medium affects the rate of decomposition of the initiator and the course of primary radical termination. The presence of the -OH group in the alkyl group attached to the nitrogen atom leads to an increase in the molecular weight of the polymer compared to polymers of N-alkyl methacrylamides. This suggests potential applications in developing polymers with tailored properties for various scientific applications (Kopeček & Baẑilová, 1973).

Synthesis and Reactions of Oxalamides

Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence. This method provides a new formula for synthesizing both anthranilic acid derivatives and oxalamides, indicating the potential for creating new compounds with specific functionalities for research applications (Mamedov et al., 2016).

Pharmacokinetics and Metabolism Studies

Wu et al. (2006) examined the pharmacokinetics and metabolism of S-1, a selective androgen receptor modulator, in rats. This study aimed to understand structure-activity relationships for SARM action, demonstrating the importance of examining how similar compounds are metabolized and distributed in the body, which could inform their development for specific scientific research applications (Wu et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O4/c1-19(28,11-13-3-9-16(29-2)10-4-13)12-24-17(26)18(27)25-15-7-5-14(6-8-15)20(21,22)23/h3-10,28H,11-12H2,1-2H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGOPEFWXKOWIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3R)-3-[6-bromo-2-(1-methylpyrazol-4-yl)imidazo[4,5-c]pyridin-1-yl]piperidine-1-carboxylate](/img/structure/B2863839.png)

![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2863843.png)

![3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2863847.png)

![2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid](/img/structure/B2863849.png)

![N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2863851.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2863853.png)

![1-isopropyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2863856.png)

![2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole](/img/structure/B2863858.png)